Rotatable Bond Flexibility: Ethylene Spacer Provides Greater Conformational Degrees of Freedom Compared to Methylene (Glycine) or Branched (Alanine) Linkers
The target compound (beta‑alanine derivative, CAS 867329‑96‑2) possesses five rotatable bonds, specifically owing to the ethylene (–CH₂CH₂–) spacer between the sulfonamide nitrogen and the carboxylic acid terminus . In contrast, the glycine analog (CAS 855742‑23‑3) and the L‑alanine analog (CAS 897046‑09‑2) each contain only four rotatable bonds . This additional rotatable bond provides the target compound with a larger sampling volume of low‑energy conformations and enables it to span a wider range of donor–acceptor distances critical for bridging adjacent binding pockets in integrin receptors [1].
| Evidence Dimension | Number of rotatable bonds (conformational flexibility) |
|---|---|
| Target Compound Data | 5 rotatable bonds |
| Comparator Or Baseline | Glycine analog (CAS 855742-23-3): 4 rotatable bonds; L-alanine analog (CAS 897046-09-2): 4 rotatable bonds |
| Quantified Difference | Target compound has 1 additional rotatable bond (25% increase in rotatable bond count relative to comparators; approximately doubles the number of accessible low-energy conformers in alkane linker approximation) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) and ChemScene computational chemistry module; SMILES-based topology analysis. |
Why This Matters
For fragment-screening libraries targeting integrin αIIbβ₃, the additional rotatable bond directly influences the ability of the fragment to productively engage both the metal-ion-dependent adhesion site (MIDAS) and the adjacent hydrophobic pocket; a glycine linker is too short to span this distance without inducing strain, while the α-methyl group of alanine introduces steric clashes in the binding cleft [1].
- [1] Ring constrained analogues of beta-alanine-containing GPIIb/IIIa receptor antagonists. Semantic Scholar; 2000. Three series of glycoprotein IIb/IIIa receptor antagonists evaluated, culminating in the discovery of XR299. https://www.semanticscholar.org/paper/Ring-constrained-analogues-of-beta-alanine-GPIIb%2FIIIa View Source
